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molecular formula C7H4BrF3 B045179 3-Bromobenzotrifluoride CAS No. 401-78-5

3-Bromobenzotrifluoride

Cat. No. B045179
M. Wt: 225.01 g/mol
InChI Key: NNMBNYHMJRJUBC-UHFFFAOYSA-N
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Patent
US04954648

Procedure details

24 gr of bromine and 14 gr of brominetrifluoride were placed in a 50 ml three necked flask. The mixture was stirred vigorously and swept by the aid of a stream of dry nitrogen into a 250 ml three necked flask equipped with a mechanical stirrer, thermometer and double faced condensor, containing 60 gr of benzotrifluoride. Both mixtures were stirred vigorously and icy water was circulated through the condensor, until all the mixture was swept over to the second flask. When no mixture was left in the first flask the reaction was stopped and treated as described in example 21. 25 gr of benzotrifluoride was recovered under distillation and 33 gr of 3-bromobenzotrifluoride was obtained, 61% yield based on reacted benzotrifluoride.
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
brominetrifluoride
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
60 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1]Br.Br(F)(F)F.[C:7]1([C:13]([F:16])([F:15])[F:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O>[Br:1][C:9]1[CH:8]=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
BrBr
Step Two
Name
brominetrifluoride
Quantity
14 g
Type
reactant
Smiles
Step Three
Name
three
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Five
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
STIRRING
Type
STIRRING
Details
Both mixtures were stirred vigorously
WAIT
Type
WAIT
Details
When no mixture was left in the first flask the reaction
ADDITION
Type
ADDITION
Details
treated
DISTILLATION
Type
DISTILLATION
Details
25 gr of benzotrifluoride was recovered under distillation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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